Hydroxy-Beta-Sanshool

Vue d'ensemble

Description

Hydroxy-Beta-Sanshool is a naturally occurring compound found predominantly in the pericarp of Zanthoxylum species, such as Sichuan peppercorns. It is known for its unique tingling and numbing sensation, which is a characteristic feature of foods prepared with these spices. This compound belongs to the family of polyunsaturated fatty acid amides and has garnered significant interest due to its distinctive sensory properties and potential biological activities .

Mécanisme D'action

Target of Action

Hydroxy-Beta-Sanshool (HβS) is a pungent compound found in Zanthoxylum plants . The primary targets of HβS are the transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, which are expressed in sensory neurons . These channels are responsible for various sensations induced by spices and food additives .

Mode of Action

HβS interacts with its targets, the TRPV1 and TRPA1 channels, causing depolarization of sensory neurons . This interaction leads to the firing of action potentials and evokes inward currents . It’s important to note that the activation of these channels by hydroxy-alpha-sanshool (hαs) is more pronounced than by hβs .

Biochemical Pathways

The activation of TRPV1 and TRPA1 channels by HβS affects various biochemical pathways. For instance, it induces calcium influx in cells transfected with these channels . This influx of calcium ions can trigger various downstream effects, including the activation of other ion channels and the initiation of signal transduction pathways.

Pharmacokinetics

The pharmacokinetics of HβS involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that Hydroxy-Alpha-Sanshool (HαS), a similar compound, is stably metabolized in human and rat liver microsomes and human hepatocytes . It also has strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . After oral administration, HαS is rapidly absorbed in rats . These findings might provide some insights into the pharmacokinetics of HβS.

Result of Action

The activation of TRPV1 and TRPA1 channels by HβS leads to various molecular and cellular effects. It excites virtually all D-hair afferents, a distinct subset of ultrasensitive light-touch receptors in the skin, and targets novel populations of Aβ and C fiber nerve afferents . This activation explains the unique pungent, tingling sensation associated with HβS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HβS. For instance, the stability of Hydroxy-Alpha-Sanshool (HαS) in medium-chain triglyceride oil and corresponding oil/water emulsions is affected by acidification conditions . Although this study focused on HαS, it might provide some insights into how environmental factors could influence the action of HβS.

Analyse Biochimique

Biochemical Properties

Hydroxy-Beta-Sanshool interacts with various enzymes and proteins. It has been found to have strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate colitis symptoms by reducing body weight loss and disease activity index (DAI) score, increasing the colon length, and improving colonic injury . It also enhances antioxidant enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with transient receptor potential (TRP) channels. It has been found to activate TRPV1 and TRPA1 channels in sensory neurons . This activation is believed to be responsible for the unique pungent and tingling sensation associated with this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to be stable under certain conditions. For instance, it was found to be stable in medium-chain triglyceride oil and corresponding oil/water emulsions at 50 °C .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to alleviate insulin resistance in mice when administered at a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to alleviate insulin resistance by regulating gut microbiota and metabolites, affecting lipid and amino acid metabolism pathways .

Transport and Distribution

It is known that it can be extracted from sansho pericarps using vegetable oil, suggesting its lipophilic nature .

Subcellular Localization

Given its lipophilic nature and its interaction with membrane-bound TRP channels, it is likely to be found in the cell membrane where these channels are located .

Méthodes De Préparation

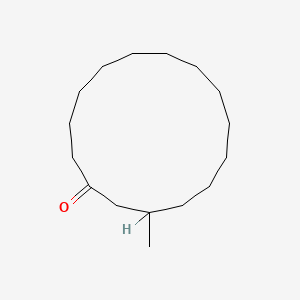

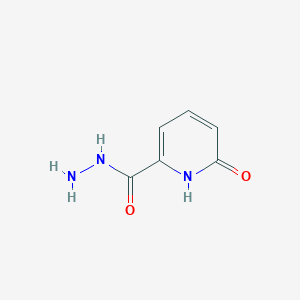

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-Beta-Sanshool involves several steps, including the preparation of key intermediates and the use of specific reagents. One common method involves the Wittig reaction to form the carbon skeleton, followed by selective reduction and purification steps. For instance, ethyl 2-oxoacetate and 2E,4E-hexadienal are reacted with appropriate ylides to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the pericarp of Zanthoxylum species. The process includes extraction, enrichment, and purification steps to obtain a high-purity product. Techniques such as recrystallization are employed to achieve a purity of 98% or more .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroxy-Beta-Sanshool undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its stability and bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

Hydroxy-Beta-Sanshool has a wide range of scientific research applications across various fields:

Comparaison Avec Des Composés Similaires

Hydroxy-Alpha-Sanshool: Known for its intense tingling sensation but less stable.

Gamma-Sanshool: Exhibits different sensory properties and bioactivities.

Delta-Sanshool: Less studied but shares structural similarities with other sanshools.

Propriétés

IUPAC Name |

(2E,6E,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKHAVGGJJQFF-UMYNZBAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

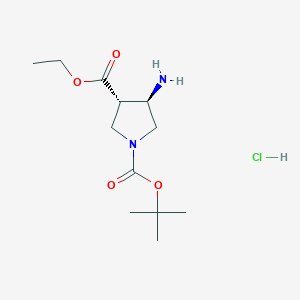

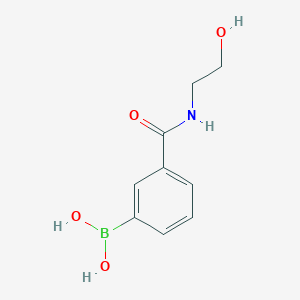

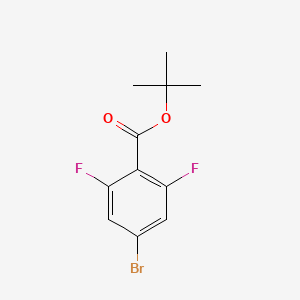

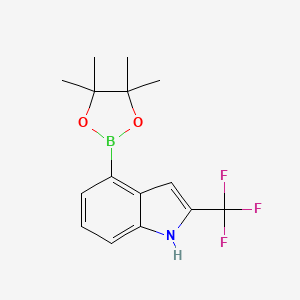

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

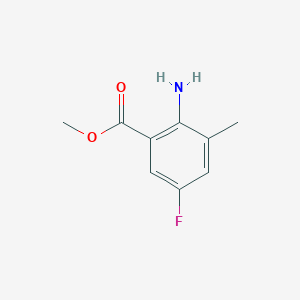

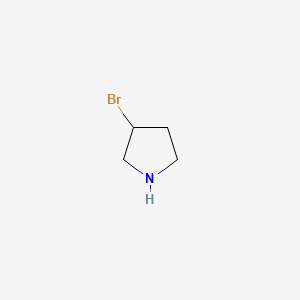

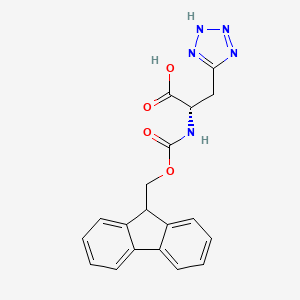

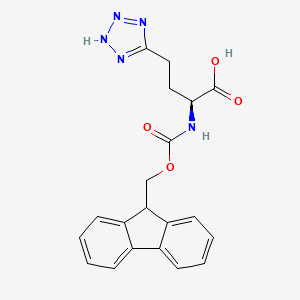

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(biphenyl-4-yl)[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine](/img/structure/B3030758.png)

![3-Methylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B3030760.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)